L-Glucono-gamma-lactone

Descripción general

Descripción

L-Glucono-gamma-lactone is a naturally occurring compound that is widely used in the food industry as a sequestrant, acidifier, curing agent, pickling agent, and leavening agent . It is a white crystalline powder that is soluble in water and has a slightly sweet taste. This compound is an oxidized derivative of glucose and plays a significant role in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Glucono-gamma-lactone can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This process involves the conversion of glucose to gluconic acid, which subsequently cyclizes to form this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced by the fermentation of glucose using specific strains of microorganisms. The fermentation process is carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization and other separation techniques to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions

L-Glucono-gamma-lactone undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. One of the key reactions is its hydrolysis to gluconic acid in the presence of water .

Common Reagents and Conditions

Oxidation: The aerobic oxidation of glucose using glucose oxidase.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Hydrolysis: Hydrolysis occurs readily in aqueous solutions, converting this compound to gluconic acid.

Major Products Formed

Gluconic Acid: Formed through the hydrolysis of this compound.

Hydrogen Peroxide: Generated as a byproduct during the oxidation of glucose.

Aplicaciones Científicas De Investigación

Chemistry

L-Glucono-gamma-lactone serves as a precursor in the synthesis of various organic compounds. Its lactone structure allows it to participate in chemical reactions that lead to the formation of other valuable substances.

Biology

This compound is integral to the biosynthesis of ascorbic acid (vitamin C) in certain organisms. The enzyme senescence marker protein-30 (SMP30), which exhibits gluconolactonase activity, catalyzes the conversion of L-gulonate to L-gulono-gamma-lactone, a key step in vitamin C synthesis . The physiological significance of this pathway is underscored by studies showing that SMP30 knockout mice develop symptoms of scurvy when deprived of ascorbic acid .

Medicine

Research indicates potential applications of this compound in drug formulations and as a stabilizing agent. Its ability to modulate biochemical pathways suggests therapeutic possibilities, particularly in conditions related to vitamin C deficiency and metabolic disorders .

Industry

In the food industry, this compound is utilized as a sequestrant, acidifier, curing agent, pickling agent, and leavening agent. Its properties enhance food preservation and flavor enhancement. Additionally, it finds uses in cosmetics and pharmaceuticals for its stabilizing effects.

Case Studies and Research Findings

Mecanismo De Acción

L-Glucono-gamma-lactone exerts its effects through its ability to hydrolyze to gluconic acid, which can then participate in various biochemical pathways. In the biosynthesis of ascorbic acid, this compound is converted to L-gulono-gamma-lactone, which is then oxidized to ascorbic acid by the enzyme L-gulono-gamma-lactone oxidase . This pathway is crucial for the production of vitamin C in certain organisms.

Comparación Con Compuestos Similares

L-Glucono-gamma-lactone is similar to other lactones such as glucono-delta-lactone and L-gulono-gamma-lactone. it is unique in its specific applications and properties:

Glucono-delta-lactone: Also used as a food additive and acidifier, but has different solubility and reactivity properties.

L-gulono-gamma-lactone: Involved in the biosynthesis of ascorbic acid, similar to this compound, but with distinct enzymatic pathways.

By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.

Actividad Biológica

L-Glucono-gamma-lactone (L-GulL) is a lactone derivative of gluconic acid, recognized for its role as a precursor in the biosynthesis of L-ascorbic acid (vitamin C). This compound is of significant interest in biochemical research due to its biological activities and implications in human health.

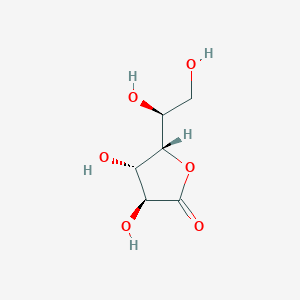

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which allows it to readily convert to ascorbic acid through enzymatic and non-enzymatic pathways. The lactone form is essential for its biological activity, particularly in the context of vitamin C synthesis.

Biosynthesis and Enzymatic Activity

The biosynthesis of L-ascorbic acid from L-GulL is primarily catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO). This enzyme facilitates the oxidation of L-GulL to produce ascorbic acid, a critical antioxidant in many biological systems. Notably, mammals such as humans, guinea pigs, and certain primates lack functional GULO due to mutations in the corresponding gene, leading to an inability to synthesize vitamin C endogenously .

Table 1: Enzymatic Pathway of Ascorbic Acid Biosynthesis

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Glucose | Glucose oxidase | Gluconic acid |

| 2 | Gluconic acid | Gluconolactonase | L-Glucono-δ-lactone |

| 3 | L-Glucono-δ-lactone | L-gulono-γ-lactone oxidase | L-Ascorbic acid |

Antioxidant Properties

This compound exhibits significant antioxidant properties. It acts as a reducing agent, scavenging free radicals and thereby protecting cells from oxidative damage. The conversion to ascorbic acid enhances these effects, contributing to various physiological processes including collagen synthesis, immune function, and neuroprotection .

Role in Disease Prevention

Research indicates that adequate levels of vitamin C are crucial for preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers. The inability to synthesize vitamin C has been linked to increased susceptibility to these conditions .

Case Studies

- Vitamin C Deficiency in Primates : A study highlighted that species lacking functional GULO exhibit symptoms of scurvy when dietary vitamin C is insufficient. This underscores the importance of L-GulL in maintaining health in these animals .

- Ascorbate Synthesis in Protopterus annectens : Research on the African lungfish demonstrated that during estivation, this species maintains high levels of ascorbate through GULO expression in its organs, illustrating the adaptability of L-GulL metabolism under stress conditions .

- GULO Expression in Plants : In Arabidopsis thaliana, overexpression of GULO-like proteins has been shown to increase ascorbate levels significantly when fed with L-GulL, suggesting potential agricultural applications for enhancing plant stress resistance .

Propiedades

IUPAC Name |

(3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-FCAWWPLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74464-44-1 | |

| Record name | L-Glucono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074464441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-GLUCONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B127M65W5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.